1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine
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Overview
Description
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities
Biochemical Pathways
Similar indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 2533 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Similar indole derivatives have been found to possess various biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions . This reaction forms the benzimidazole ring system, which is then further functionalized to introduce the 3-methoxyphenylmethyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Comparison with Similar Compounds
1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as:
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 5-(4-methoxyphenyl)-1H-indoles
- 5-(4-methoxyphenyl)-1H-imidazoles
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-6-4-5-11(9-12)10-18-14-8-3-2-7-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHOGLCIXPIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141472-91-5 |
Source
|
Record name | 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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